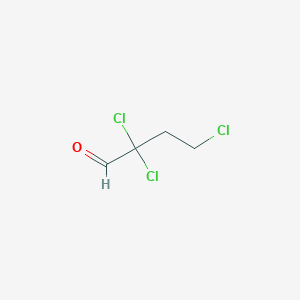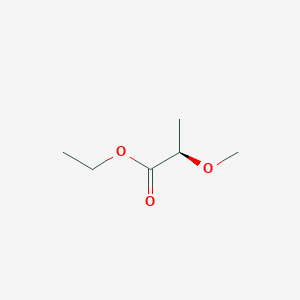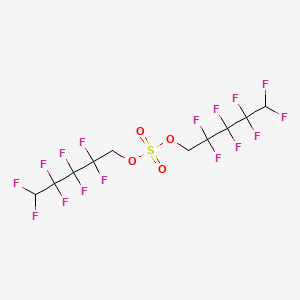
N-(2-bromo-5-fluoro-4-methylphenyl)acetamide
Descripción general
Descripción
N-(2-bromo-5-fluoro-4-methylphenyl)acetamide, also known as BFMPA, is an organic compound that has been studied for its potential in laboratory experiments and scientific research. BFMPA is a halogenated acetamide derivative and has the molecular formula C8H7BrFNO. It is a white crystalline solid with a melting point of 88-90°C and a boiling point of 183-184°C. BFMPA has a variety of uses in laboratory experiments and scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Aplicaciones Científicas De Investigación
Photoreactions of Related Compounds
One study discusses the photoreactions of flutamide, a similar compound, in various solvents, highlighting its potential for study in photostability and phototoxicity, which could be relevant for compounds with similar structures (Watanabe et al., 2015).
Potential Pesticide Derivatives
Another study characterizes new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are potential pesticides. This suggests that structural analogs like N-(2-bromo-5-fluoro-4-methylphenyl)acetamide could be explored for pesticidal applications (Olszewska et al., 2008).
Chemoselective Acetylation in Drug Synthesis
Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis points to the potential use of similar compounds in synthesizing intermediates for pharmaceuticals (Magadum & Yadav, 2018).
Free Radical Scavenging Activities
A study on the free radical scavenging activity of a 1-amidoalkyl-2-naphthol derivative provides a basis for investigating similar compounds in antioxidant, anti-inflammatory, or neuroprotective roles (Boudebbous et al., 2021).
Metabolism and Toxicity Studies
There is research on the metabolism of flutamide, indicating interest in the metabolic pathways and potential toxicity or therapeutic effects of related acetamide derivatives in treating conditions like prostate cancer (Goda et al., 2006).
Propiedades
IUPAC Name |
N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJGINMADFXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378417 | |
| Record name | N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | |
CAS RN |
202865-76-7 | |
| Record name | N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)
![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)

![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)





